Acide 4-feruloylquinique

Vue d'ensemble

Description

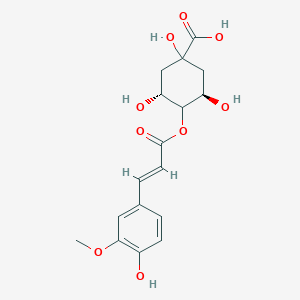

L'acide 4-féruloylquinique est un composé phénolique naturel présent dans diverses plantes. Il s'agit d'un ester formé entre l'acide férulique et l'acide quinique. Ce composé est connu pour ses propriétés antioxydantes potentielles et est considéré comme un biomarqueur pour certains produits alimentaires . Sa formule moléculaire est C17H20O9, et sa masse moléculaire est de 368,34 g/mol .

Applications De Recherche Scientifique

Antioxidant Properties

4-Feruloylquinic acid is recognized for its potent antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer.

- Mechanism of Action : The antioxidant activity of 4-FQA is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it can effectively reduce oxidative damage in biological systems, enhancing overall cellular health .

- Research Findings : A study highlighted the antioxidant properties of 4-FQA derived from coffee, demonstrating its potential to protect against oxidative stress-induced damage in cells .

Anti-inflammatory Effects

Research has indicated that 4-Feruloylquinic acid exhibits anti-inflammatory properties, making it a candidate for therapeutic applications.

- Cellular Studies : In vitro studies have shown that 4-FQA can suppress the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) in human cells. This suggests its potential use in managing inflammatory conditions .

- Animal Models : Experimental models have demonstrated that 4-FQA can mitigate inflammation-related responses, providing insights into its role as a natural anti-inflammatory agent .

Metabolism and Bioavailability

Understanding the metabolism of 4-Feruloylquinic acid is crucial for assessing its efficacy and bioavailability.

- Metabolic Pathways : Research indicates that 4-FQA undergoes phase II metabolism through sulfation and glucuronidation, primarily mediated by human sulfotransferases and uridine diphosphate-glucuronosyltransferases. This metabolic conversion may influence its bioactive properties .

- Bioavailability Studies : Investigations into the bioavailability of chlorogenic acids, including 4-FQA, reveal that it is absorbed in the gastrointestinal tract following ingestion, with measurable levels detected in human plasma .

Nutritional Applications

Given its presence in commonly consumed foods, 4-Feruloylquinic acid has implications for dietary recommendations.

- Food Sources : This compound is found in various fruits such as peaches, plums, and apricots, making it a potential biomarker for dietary intake of these foods .

- Health Benefits : Regular consumption of foods rich in 4-FQA may contribute to reduced risks of chronic diseases due to its antioxidant and anti-inflammatory properties.

Potential Therapeutic Uses

The diverse biological activities of 4-Feruloylquinic acid suggest potential therapeutic applications.

- Cancer Research : Preliminary studies indicate that compounds related to feruloylquinic acids may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis .

- Neuroprotective Effects : Given its antioxidant capabilities, there is ongoing research into the neuroprotective effects of 4-FQA against neurodegenerative diseases such as Alzheimer's disease .

Mécanisme D'action

Target of Action

4-Feruloylquinic acid, also known as 4-O-feruloyl-D-quinic acid, is a phenolic compound that exhibits diverse biological activities . The primary targets of 4-Feruloylquinic acid are hydroperoxyl radicals and the enzyme xanthine oxidase (XO) . Hydroperoxyl radicals are reactive oxygen species that can cause oxidative stress, while xanthine oxidase is involved in purine metabolism and can produce uric acid and reactive oxygen species .

Mode of Action

4-Feruloylquinic acid interacts with its targets primarily through antioxidant mechanisms . It acts as a scavenger of hydroperoxyl radicals, neutralizing these reactive species and preventing them from causing cellular damage . In addition, 4-Feruloylquinic acid inhibits the activity of xanthine oxidase, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

The action of 4-Feruloylquinic acid affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 4-Feruloylquinic acid can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that ferulic acid, a related compound, stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier

Result of Action

The antioxidant action of 4-Feruloylquinic acid results in the reduction of oxidative stress in the body . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, it can prevent cellular damage caused by these reactive species . This can have various molecular and cellular effects, potentially contributing to the prevention of diseases associated with oxidative stress .

Action Environment

The action of 4-Feruloylquinic acid can be influenced by various environmental factors. For example, its antioxidant activity can be affected by the physiological conditions in which it is present . Furthermore, the compound’s stability may be influenced by the pH of the solution it is in . .

Analyse Biochimique

Biochemical Properties

4-O-feruloyl-D-quinic acid is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes and proteins, including phenylalanine ammonia-lyase, shikimic acid/quinic acid hydroxyl cinnamyl transferase, and quinic acid cinnamate hydroxyltransferase . These interactions are crucial for the biosynthesis of chlorogenic acids in plants. The compound acts as a substrate for these enzymes, facilitating the transfer of the feruloyl group to D-quinic acid, thus forming 4-O-feruloyl-D-quinic acid.

Cellular Effects

4-O-feruloyl-D-quinic acid has been shown to influence various cellular processes. It exhibits antioxidant and antimicrobial properties, which can protect cells from oxidative stress and microbial infections . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

The molecular mechanism of 4-O-feruloyl-D-quinic acid involves its interaction with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 4-O-feruloyl-D-quinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-O-feruloyl-D-quinic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 4-O-feruloyl-D-quinic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of 4-O-feruloyl-D-quinic acid can vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defenses and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

4-O-feruloyl-D-quinic acid is involved in several metabolic pathways, including the shikimic acid pathway, which is crucial for the biosynthesis of phenolic compounds in plants . The compound interacts with various enzymes and cofactors, facilitating the conversion of shikimic acid to chlorogenic acids. This process is essential for the production of various bioactive compounds that play a role in plant defense and human health.

Transport and Distribution

Within cells and tissues, 4-O-feruloyl-D-quinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 4-O-feruloyl-D-quinic acid is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

4-O-feruloyl-D-quinic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and chloroplasts . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that can affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications can direct 4-O-feruloyl-D-quinic acid to specific organelles, ensuring its proper function within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 4-féruloylquinique peut être synthétisé par des réactions d'estérification impliquant l'acide férulique et l'acide quinique. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est effectuée sous reflux pour garantir une estérification complète .

Méthodes de production industrielle : La production industrielle de l'acide 4-féruloylquinique implique souvent l'extraction de sources végétales riches en acides chlorogéniques, telles que les grains de café et certains fruits. Des techniques d'extraction avancées, notamment la chromatographie liquide haute performance (HPLC), sont utilisées pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-féruloylquinique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'acide quinique.

Réduction : Les réactions de réduction peuvent le convertir en composés phénoliques plus simples.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents esters.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les chlorures d'acides et les anhydrides sont couramment utilisés pour les réactions d'estérification.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide quinique et des esters phénoliques .

4. Applications de la recherche scientifique

L'acide 4-féruloylquinique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des acides phénoliques et de leurs dérivés.

Industrie : Il est utilisé dans les industries alimentaire et cosmétique pour ses propriétés conservatrices et antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-féruloylquinique implique principalement ses propriétés antioxydantes. Il agit comme un piégeur de radicaux hydroperoxyles et inhibe la xanthine oxydase, une enzyme impliquée dans le stress oxydatif . Le composé forme des complexes stables avec les radicaux libres, empêchant les dommages cellulaires. En outre, il module diverses voies de signalisation, notamment celles liées à l'inflammation et à l'apoptose .

Composés similaires :

Acide caféoylquinique : Un autre ester de l'acide quinique, connu pour ses propriétés antioxydantes.

Acide chlorogénique : Un composé phénolique bien connu ayant des propriétés antioxydantes et anti-inflammatoires similaires.

Acide syringique : Un acide phénolique ayant des propriétés antioxydantes et antimicrobiennes.

Unicité : L'acide 4-féruloylquinique se distingue par sa combinaison unique d'acide férulique et d'acide quinique, qui lui confère des propriétés antioxydantes et anti-inflammatoires distinctes. Sa capacité à former des complexes stables avec les radicaux libres et à inhiber des enzymes spécifiques en fait un composé précieux dans diverses applications scientifiques et industrielles .

Comparaison Avec Des Composés Similaires

Caffeoylquinic acid: Another ester of quinic acid, known for its antioxidant properties.

Chlorogenic acid: A well-known phenolic compound with similar antioxidant and anti-inflammatory properties.

Syringic acid: A phenolic acid with antioxidant and antimicrobial properties.

Uniqueness: 4-Feruloylquinic acid stands out due to its unique combination of ferulic acid and quinic acid, which imparts distinct antioxidant and anti-inflammatory properties. Its ability to form stable complexes with free radicals and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications .

Activité Biologique

4-Feruloylquinic acid (4-FQA), a derivative of quinic acid, is an organic compound with the chemical formula . It is categorized within the group of chlorogenic acids, which are known for their potential health benefits. These compounds, particularly found in coffee and various fruits, have been associated with antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activities of 4-FQA through a detailed examination of its mechanisms, effects on human health, and relevant research findings.

Structure and Solubility

4-FQA is characterized by a cyclohexane ring with four hydroxyl groups and a carboxylic acid moiety. Its solubility in water is limited, classifying it as a weakly acidic compound with a pKa of approximately 9.87 .

Key Properties Table

| Property | Value |

|---|---|

| Chemical Formula | |

| CAS Number | 2613-86-7 |

| Solubility | Slightly soluble in water |

| pKa | 9.87 |

Antioxidant Activity

Research indicates that 4-FQA exhibits significant antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) assay shows that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-Inflammatory Effects

Studies have demonstrated that chlorogenic acids, including 4-FQA, can modulate inflammatory pathways. For instance, they inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 in vascular endothelial cells, which are crucial in the recruitment of immune cells during inflammation .

Anticancer Potential

Recent investigations into the anticancer effects of phenolic compounds have highlighted 4-FQA's role in inhibiting cell proliferation in various cancer cell lines. For example, it has shown to induce cell cycle arrest at the S phase in colon cancer cell lines (Caco-2 and SW480) when administered at physiologically relevant concentrations .

Case Study: Colon Cancer Cell Lines

A study assessed the anti-proliferative activity of several phenolic compounds, including 4-FQA, against colon cancer cells. The results indicated that:

- Caco-2 Cells : Significant inhibition was observed after 72 hours of treatment.

- SW480 Cells : More rapid metabolism of phenolic compounds was noted, leading to enhanced anti-proliferative effects.

This suggests that the bioavailability and metabolic conversion of 4-FQA may enhance its anticancer efficacy.

Modulation of Signaling Pathways

The biological effects of 4-FQA may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Research has shown that chlorogenic acids can influence the PI3K/AKT/PTEN pathway, which plays a critical role in cell survival and proliferation .

Interaction with Gut Microbiota

The metabolism of 4-FQA by gut microbiota may also enhance its biological activities. It is suggested that unabsorbed phenolic compounds reach the colon where they are converted into simpler phenolic acids by gut bacteria, potentially increasing their bioactive properties .

Propriétés

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.